Cas no 16358-44-4 (N-(3-formyl-4-hydroxyphenyl)acetamide)

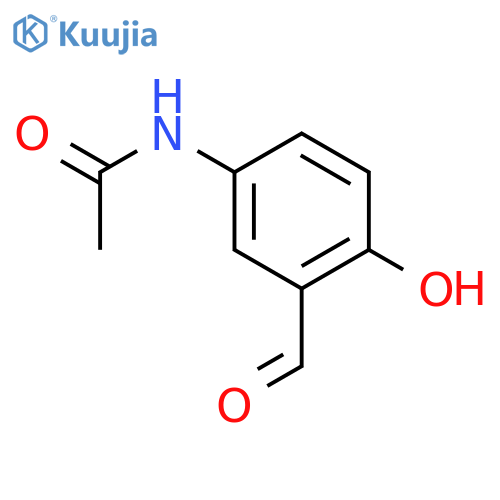

16358-44-4 structure

商品名:N-(3-formyl-4-hydroxyphenyl)acetamide

N-(3-formyl-4-hydroxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide,N-(3-formyl-4-hydroxyphenyl)-

- 2-hydroxy-5-acetamidobenzaldehyde

- 5-ACETAMIDOSALICYALDEHYDE

- N-(3-formyl-4-hydroxyphenyl)acetamide

- EN300-8222082

- 16358-44-4

- 5-Acetamidosalicylaldehyde

- Z1509152964

- AKOS000112415

- XWMLFCHJBNDGFN-UHFFFAOYSA-N

- SCHEMBL974694

-

- MDL: MFCD24551216

- インチ: InChI=1S/C9H9NO3/c1-6(12)10-8-2-3-9(13)7(4-8)5-11/h2-5,13H,1H3,(H,10,12)

- InChIKey: XWMLFCHJBNDGFN-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(O)C=CC(NC(=O)C)=C1)=O

計算された属性

- せいみつぶんしりょう: 179.058243149g/mol

- どういたいしつりょう: 179.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

N-(3-formyl-4-hydroxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8222082-0.25g |

N-(3-formyl-4-hydroxyphenyl)acetamide |

16358-44-4 | 95% | 0.25g |

$425.0 | 2024-05-21 | |

| Enamine | EN300-8222082-10.0g |

N-(3-formyl-4-hydroxyphenyl)acetamide |

16358-44-4 | 95% | 10.0g |

$3683.0 | 2024-05-21 | |

| Enamine | EN300-8222082-5g |

N-(3-formyl-4-hydroxyphenyl)acetamide |

16358-44-4 | 95% | 5g |

$2485.0 | 2023-09-02 | |

| 1PlusChem | 1P00AU56-100mg |

5-ACETAMIDOSALICYALDEHYDE |

16358-44-4 | 95% | 100mg |

$418.00 | 2023-12-20 | |

| 1PlusChem | 1P00AU56-2.5g |

5-ACETAMIDOSALICYALDEHYDE |

16358-44-4 | 95% | 2.5g |

$2139.00 | 2023-12-20 | |

| 1PlusChem | 1P00AU56-250mg |

5-ACETAMIDOSALICYALDEHYDE |

16358-44-4 | 95% | 250mg |

$588.00 | 2023-12-20 | |

| Enamine | EN300-8222082-2.5g |

N-(3-formyl-4-hydroxyphenyl)acetamide |

16358-44-4 | 95% | 2.5g |

$1680.0 | 2024-05-21 | |

| Enamine | EN300-8222082-5.0g |

N-(3-formyl-4-hydroxyphenyl)acetamide |

16358-44-4 | 95% | 5.0g |

$2485.0 | 2024-05-21 | |

| Enamine | EN300-8222082-1g |

N-(3-formyl-4-hydroxyphenyl)acetamide |

16358-44-4 | 95% | 1g |

$857.0 | 2023-09-02 | |

| 1PlusChem | 1P00AU56-1g |

5-ACETAMIDOSALICYALDEHYDE |

16358-44-4 | 95% | 1g |

$1122.00 | 2023-12-20 |

N-(3-formyl-4-hydroxyphenyl)acetamide 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

16358-44-4 (N-(3-formyl-4-hydroxyphenyl)acetamide) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量